5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Overview
Description
5-Bromo-N-(cyclopropylmethyl)-2-methylaniline, also known as 5-Br-CPMMA, is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid that is soluble in most organic solvents. The compound has been used in a variety of scientific research applications, including in the study of enzyme inhibition and the study of the structure and function of proteins.
Scientific Research Applications
Synthesis and Chemical Properties
Palladium(0) Catalyzed Synthesis and Optical Properties : A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, related to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline, were synthesized using Suzuki cross-coupling reactions. These analogs demonstrated interesting non-linear optical properties, reactivity, and structural features, explored through Density Functional Theory (DFT) (Rizwan et al., 2021).
Synthesis in Pyrimidine Derivatives : Pyrimidine derivatives were created using 5-bromo-6-methyluracils or 5-bromo-6-bromomethyluracils with aromatic amines, including a compound structurally similar to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline. These reactions yielded various 6-arylaminomethyluracil derivatives (Hirota et al., 1982).
Synthesis of Brominated Pyrrole Derivatives : In the context of pyrrole chemistry, brominated derivatives similar to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline were synthesized, demonstrating the versatility of bromine in such chemical syntheses (Anderson & Lee, 1965).
Biological and Pharmacological Aspects
Antiviral Activity in Pyrimidines : 5-Substituted pyrimidines, including analogs of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline, exhibited significant antiretroviral activity. These findings highlight the potential pharmacological applications of such compounds (Hocková et al., 2003).
Cytotoxicity and Antiviral Properties : Compounds related to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline have been found to exhibit cytotoxicity against certain cell lines, alongside their antiviral properties, suggesting a potential for medical applications (Zhou et al., 2004).
Role in DNA Methylation and Differentiation : Bromodeoxyuridine, a derivative of 5-bromo compounds, was found to influence DNA methylation and differentiation in neural stem cells. This indicates a potential role in genetic and cellular studies (Schneider & d’Adda di Fagagna, 2012).
properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMVZZMEOBHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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